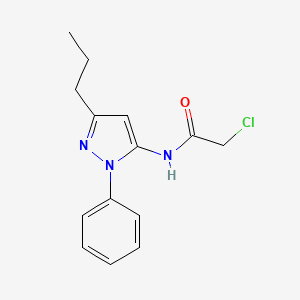

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide

CAS No.: 956201-60-8

Cat. No.: VC4187150

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956201-60-8 |

|---|---|

| Molecular Formula | C14H16ClN3O |

| Molecular Weight | 277.75 |

| IUPAC Name | 2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19) |

| Standard InChI Key | JFZBHJLHWLTYRN-UHFFFAOYSA-N |

| SMILES | CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |

Introduction

Key Findings

2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide (CAS: 956201-60-8) is a pyrazole-derived acetamide with a molecular weight of 277.75 g/mol. Preliminary studies highlight its potential anti-inflammatory and analgesic properties, likely mediated through P2X7 receptor modulation. While its synthetic route is well-established, detailed pharmacokinetic and toxicological profiles remain under investigation.

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with:

-

A phenyl group at position 1.

-

A propyl chain at position 3.

-

A 2-chloroacetamide moiety at position 5.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O | |

| SMILES | CCCc1cc(n(n1)c2ccccc2)NC(=O)CCl | |

| InChIKey | JFZBHJLHWLTYRN-UHFFFAOYSA-N | |

| IUPAC Name | 2-Chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide |

Physicochemical Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point (pred.) | 470.8 ± 40.0 °C | |

| Density (pred.) | 1.2 ± 0.1 g/cm³ | |

| Solubility | Likely soluble in DMSO, DMF |

Biological Activity

Anti-Inflammatory and Analgesic Effects

-

Mechanism: Modulates P2X7 receptors, critical in neuroinflammation.

-

Comparative Data: Pyrazole derivatives (e.g., celecoxib) show COX-2 inhibition, but this compound’s selectivity remains unconfirmed .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin/Eye Irritation (H315, H319) | Use nitrile gloves, safety goggles | |

| Respiratory Irritation (H335) | Work in fume hood | |

| Carcinogenicity | Not classified by IARC/NTP |

Applications and Future Directions

Current Uses

-

Medicinal Chemistry: Lead compound for anti-inflammatory drug development.

Research Priorities

-

Mechanistic Studies: Elucidate P2X7 receptor interaction via molecular docking.

-

Synthetic Optimization: Improve yield and scalability.

-

Preclinical Trials: Evaluate bioavailability and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume